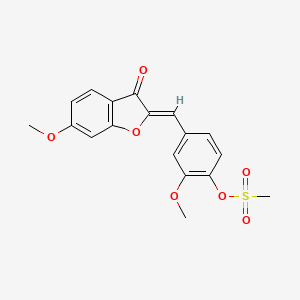

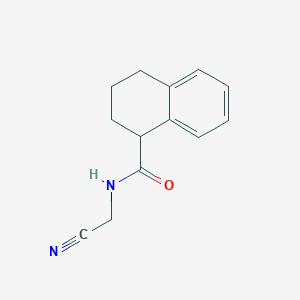

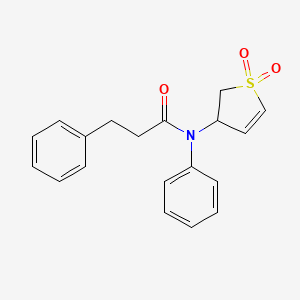

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is a complex organic compound. The “cyanomethyl” group (N≡CCH2–) is a type of nitrile group . The “tetrahydronaphthalene” part refers to a naphthalene ring, a polycyclic aromatic hydrocarbon, that has been fully hydrogenated .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using cyanomethyl salts of pyridine and analogous isoquinolines . Another method involves reacting amines with alkyl cyanoacetates .Chemical Reactions Analysis

The reactivity of similar compounds, such as pyridinium ylides, is influenced by the characteristics of the reactants employed . They have been used in the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. Similar compounds have been characterized using thermal analysis techniques .Scientific Research Applications

-

Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : N-cyanoacetamides are used in the synthesis of biologically active compounds . They are considered important precursors for heterocyclic synthesis .

- Method : The synthesis of cyanoacetamides can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- Results : The compounds synthesized using these methods have diverse biological activities .

-

Asymmetric Synthesis of N–N Axially Chiral Compounds

- Field : Asymmetric Synthesis

- Application : The asymmetric synthesis of N–N axially chiral compounds is a challenging and elusive field . N-cyanoacetamides can be used in the atroposelective N-acylation reaction of quinazolinone type benzamides with cinnamic anhydrides .

- Method : This reaction features mild conditions and a broad substrate scope and produces N–N axially chiral compounds with high yields and very good enantioselectivities .

- Results : The synthetic utility of the protocol was proved by a large scale reaction, transformation of the product and the utilization of the product as an acylation kinetic resolution reagent .

Future Directions

properties

IUPAC Name |

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLFKGYHXAJXEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)

![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)